molecular formula C18H16N4O3 B3020650 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034559-03-8

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3020650
CAS No.: 2034559-03-8
M. Wt: 336.351
InChI Key: KOUWHBKTBSWKJY-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.351. The purity is usually 95%.
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Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

1. Chemical Structure and Properties

The compound features a triazole ring and a benzo[d][1,3]dioxole moiety, which contribute to its biological properties. The general structure can be represented as follows:

C19H19N5O3\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}_{3}

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions in enzyme active sites, inhibiting their function. This interaction can lead to:

  • Enzyme inhibition : Particularly in pathways related to cancer cell proliferation.
  • Modulation of signal transduction pathways : Affecting various cellular processes such as apoptosis and cell cycle regulation.

3.1 Anticancer Activity

Recent studies have demonstrated that benzodioxole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Research indicates that compounds similar to this compound show potent cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colorectal cancer) cells .
Cell LineIC50 (µM)Reference
HeLa15.4
Caco-212.7

3.2 Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. The DPPH scavenging assay revealed that it effectively reduces free radicals, which is crucial for mitigating oxidative stress-related diseases.

CompoundIC50 (µM)
This compound32.5

4.1 Synthesis and Evaluation

A study focused on the synthesis of benzodioxole derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized derivatives were subjected to various assays to evaluate their anticancer and antioxidant activities .

4.2 Structure Activity Relationship (SAR)

Research into the structure activity relationship of similar compounds has shown that modifications on the triazole ring significantly influence biological efficacy. For instance, substituents at specific positions can enhance binding affinity to target enzymes or receptors .

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antioxidant domains. Its mechanism of action involves enzyme inhibition and modulation of cellular pathways, making it a candidate for further pharmacological studies.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(14-6-7-16-17(10-14)25-12-24-16)21-15(11-22-19-8-9-20-22)13-4-2-1-3-5-13/h1-10,15H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUWHBKTBSWKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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